molecular formula C16H13F3N4O2 B4327104 1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B4327104
M. Wt: 350.29 g/mol
InChI Key: XSWQCDPXCBHAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it an ideal candidate for a wide range of scientific studies.

Mechanism of Action

The mechanism of action of 1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition results in a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide are primarily related to its inhibitory activity against enzymes such as COX-2 and PDE4. This inhibition results in a decrease in the production of certain inflammatory mediators, which can lead to a reduction in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. One potential direction is the development of this compound as a potential drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound with significant potential for scientific research. Its unique chemical properties and mechanism of action make it an attractive option for a wide range of applications, including drug development and cancer research. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and further research is needed to fully explore its potential applications.

Scientific Research Applications

1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has a wide range of potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potent inhibitory activity against certain enzymes, making it a potential candidate for drug development. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, further expanding its potential applications in the field of medicine.

properties

IUPAC Name

2-ethyl-4-(1,2-oxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c1-2-23-14(12(9-20-23)13-6-7-21-25-13)15(24)22-11-5-3-4-10(8-11)16(17,18)19/h3-9H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWQCDPXCBHAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-(1,2-oxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.